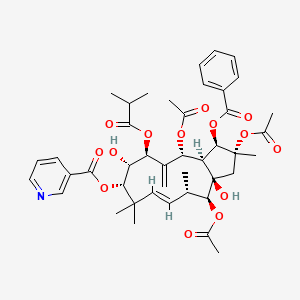
Jatrophane 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jatrophane 3 is a diterpene compound belonging to the jatrophane family, which is a group of macrocyclic diterpenes found predominantly in plants of the Euphorbiaceae family . These compounds are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of jatrophane diterpenes, including Jatrophane 3, involves several key steps. One common approach starts with the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring to form the jatrophane core . Key steps in the synthesis include Baeyer–Villiger oxidation, iodolactonization, and the addition of a lithiated vinyl bromide .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Jatrophane 3 undergoes various chemical reactions, including:
Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Jatrophane 3 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Jatrophane 3 involves its interaction with various molecular targets and pathways. One of the primary targets is P-glycoprotein, a protein involved in multidrug resistance. This compound inhibits the efflux activity of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents . Additionally, it has been shown to activate autophagy and inhibit tau pathology, making it a potential therapeutic agent for neurodegenerative diseases .
Comparación Con Compuestos Similares
- Lathyrane
- Terracinolide
- Ingenane
- Pepluane
- Paraliane
- Segetane
Comparison: Jatrophane 3 is unique among these compounds due to its specific structural features and potent biological activities. While other diterpenes like lathyrane and ingenane also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and modulate autophagy pathways sets it apart .
Propiedades
Fórmula molecular |
C43H53NO14 |
|---|---|
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 |
Clave InChI |
HCOFSOQJSKXVMH-SDPQPQNCSA-N |
SMILES isomérico |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |
SMILES canónico |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)



![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B14100390.png)

![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14100404.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100410.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B14100415.png)
![2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100430.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14100438.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14100441.png)
